

How to prevent crystallization of 1,2-Hexanediol at low temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Hexanediol

Cat. No.: B041856

[Get Quote](#)

Technical Support Center: 1,2-Hexanediol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **1,2-Hexanediol**, focusing on the prevention of its crystallization at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is **1,2-Hexanediol** and what are its primary applications?

A1: **1,2-Hexanediol** is a versatile organic compound, specifically a diol, with the chemical formula C₆H₁₄O₂.^{[1][2]} It is a colorless, viscous liquid with a mild odor.^[1] In pharmaceutical and cosmetic formulations, it serves multiple functions, including as a solvent, humectant (moisturizing agent), emollient, and a preservative booster.^{[3][4]} Its ability to enhance the efficacy of traditional preservatives allows for their use at lower, potentially less irritating, concentrations.^[4]

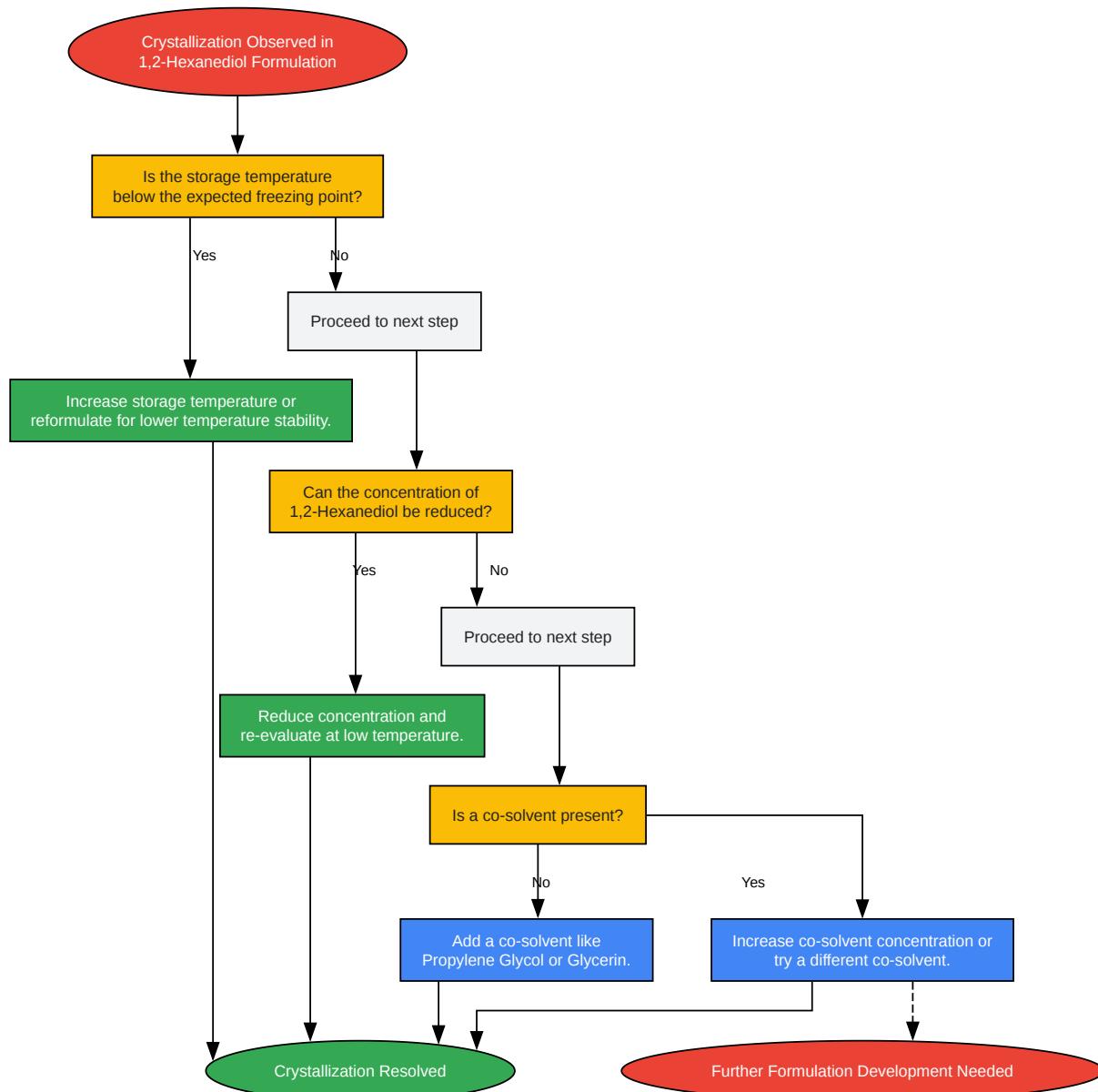
Q2: At what temperature does **1,2-Hexanediol** crystallize or freeze?

A2: There is some variability in the reported freezing/melting point of **1,2-Hexanediol** in literature. Some sources indicate a melting point of approximately -25°C (-13°F).^[5] Another source states a melting point of 2°C.^[1] This discrepancy may be due to differences in the purity of the material tested or the experimental methods used. It is important for users to refer to the certificate of analysis for the specific batch of **1,2-Hexanediol** they are using.

Q3: Why is my **1,2-Hexanediol**-containing formulation turning cloudy or forming crystals at low temperatures?

A3: The crystallization of **1,2-Hexanediol** in a formulation at low temperatures is typically due to its concentration exceeding its solubility limit in the solvent system as the temperature decreases. This phenomenon is known as precipitation or crystallization. Factors influencing this include the concentration of **1,2-Hexanediol**, the composition of the solvent system, the cooling rate, and the presence of other excipients.

Q4: How can I prevent the crystallization of **1,2-Hexanediol** in my formulations?


A4: Several strategies can be employed to prevent the crystallization of **1,2-Hexanediol** at low temperatures. These include:

- Adding a co-solvent: Incorporating other glycols, such as propylene glycol or glycerin, can significantly lower the freezing point of the mixture.
- Optimizing the concentration: Using the lowest effective concentration of **1,2-Hexanediol** can help it remain in solution at lower temperatures.
- Controlling the cooling rate: A slow and controlled cooling process can prevent the rapid nucleation and growth of crystals.
- Adjusting the formulation pH: The solubility of **1,2-Hexanediol** can be influenced by the pH of the formulation.

Troubleshooting Crystallization of **1,2-Hexanediol**

Use the following guide to troubleshoot and resolve crystallization issues in your **1,2-Hexanediol** formulations.

Logical Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for addressing **1,2-Hexanediol** crystallization.

Data on Freezing Point Depression

The addition of co-solvents can significantly depress the freezing point of **1,2-Hexanediol**. The following tables provide illustrative data on the approximate freezing points of **1,2-Hexanediol** mixtures with Propylene Glycol and Glycerin.

Note: This data is illustrative and should be confirmed experimentally for your specific formulation.

Table 1: Approximate Freezing Points of **1,2-Hexanediol** and Propylene Glycol Mixtures

% 1,2-Hexanediol (w/w)	% Propylene Glycol (w/w)	Approximate Freezing Point (°C)
100	0	-25 to 2
90	10	-30
80	20	-35
70	30	-42
60	40	-50
50	50	<-55

Table 2: Approximate Freezing Points of **1,2-Hexanediol** and Glycerin Mixtures

% 1,2-Hexanediol (w/w)	% Glycerin (w/w)	Approximate Freezing Point (°C)
100	0	-25 to 2
90	10	-28
80	20	-33
70	30	-39
60	40	-45
50	50	<-50

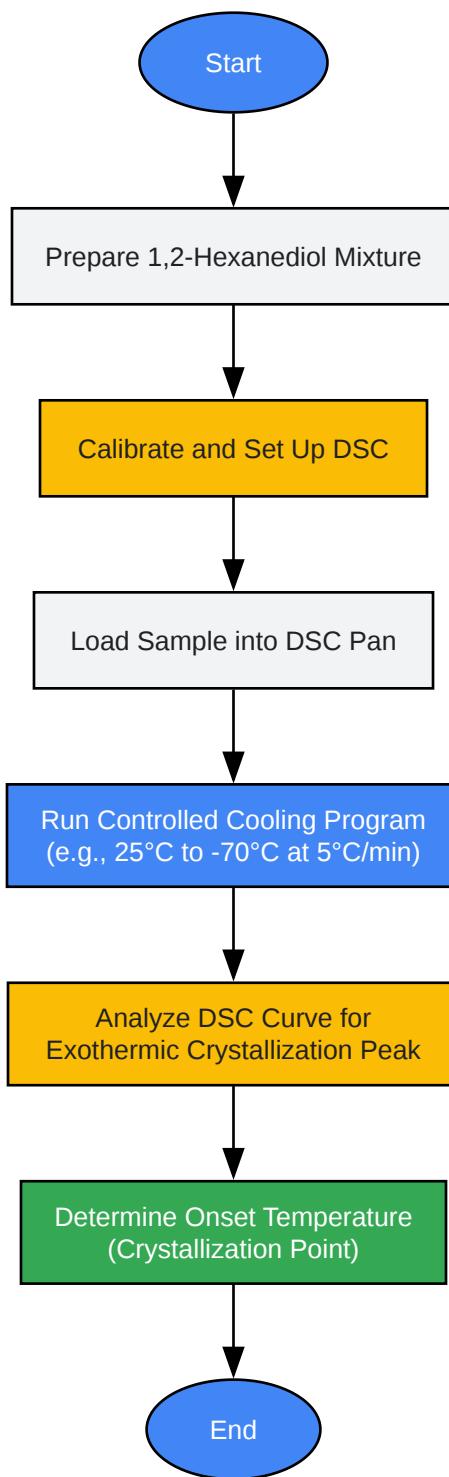
Experimental Protocols

Protocol 1: Determination of Crystallization Temperature

This protocol outlines a method for determining the crystallization temperature of a **1,2-Hexanediol** solution using a controlled cooling method, adapted from general principles of thermal analysis.

Objective: To determine the temperature at which a liquid sample begins to crystallize upon controlled cooling.

Apparatus:


- Differential Scanning Calorimeter (DSC) or a jacketed lab reactor with a precise temperature controller and probe.
- Stirring mechanism (if using a reactor).
- Sample vials/pans.

Procedure:

- **Sample Preparation:** Prepare the desired mixture of **1,2-Hexanediol** and co-solvent(s) by weight. Ensure the sample is homogeneous.
- **Instrument Setup (DSC):**
 - Calibrate the DSC instrument according to the manufacturer's instructions.
 - Place a known weight of the sample (typically 5-10 mg) into a hermetically sealed aluminum pan.
 - Place the pan in the DSC cell.
- **Thermal Program:**
 - Equilibrate the sample at a temperature well above the expected crystallization point (e.g., 25°C).

- Cool the sample at a controlled rate (e.g., 1°C/min, 5°C/min, 10°C/min).
- Record the heat flow as a function of temperature.
- Data Analysis:
 - The crystallization event will be observed as an exothermic peak on the cooling curve.
 - The onset temperature of this peak is generally taken as the crystallization temperature.
- Reactor-based Method (alternative):
 - Place the sample in the jacketed reactor and begin stirring at a constant rate.
 - Cool the reactor at a controlled rate.
 - Visually observe the sample for the first appearance of turbidity or solid crystals. The temperature at this point is the crystallization temperature.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining crystallization temperature using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Hexanediol | 6920-22-5 [chemicalbook.com]
- 2. 1,2-Hexanediol (CAS 6920-22-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,2-Hexanediol | Cosmetic Ingredients Guide [ci.guide]
- 4. connectchemicals.com [connectchemicals.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [How to prevent crystallization of 1,2-Hexanediol at low temperatures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041856#how-to-prevent-crystallization-of-1-2-hexanediol-at-low-temperatures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com